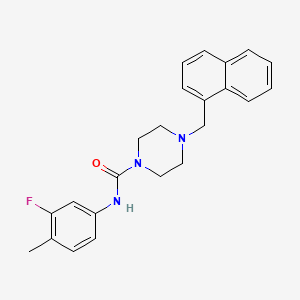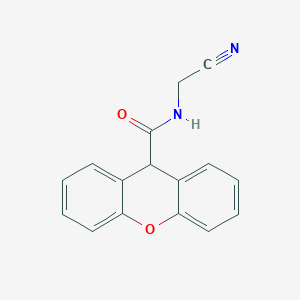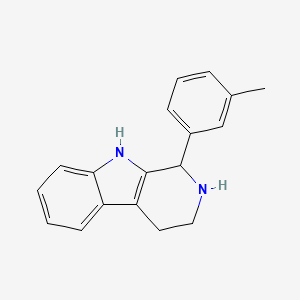
1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole
Descripción general
Descripción
1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole, also known as MEOP or THJ-018, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. MEOP was first synthesized in 2009 by a team of researchers led by Adam Winstock at the University College London. Since then, MEOP has been used in various studies to investigate its mechanism of action and biological effects.
Mecanismo De Acción
1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole is believed to exert its effects by binding to the CB1 receptor, which is a G protein-coupled receptor found in the brain and other tissues. Activation of the CB1 receptor by cannabinoids such as 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole can lead to a variety of effects, including changes in mood, appetite, and pain perception.
Biochemical and Physiological Effects
Studies have shown that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole can produce a range of biochemical and physiological effects. For example, one study found that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole can induce hypothermia in rats, which is a common effect of CB1 receptor activation. Another study found that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole can inhibit the uptake of the neurotransmitter dopamine, which may contribute to its psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole has several advantages as a research tool. For example, it is relatively easy and inexpensive to synthesize, and it has high binding affinity to the CB1 receptor. However, 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole also has some limitations. For example, its effects may vary depending on the dose and route of administration, and it may have off-target effects that could complicate the interpretation of results.
Direcciones Futuras
There are several potential future directions for research on 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole. For example, further studies could investigate its effects on specific brain regions or cell types, or explore its potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole and its interactions with other neurotransmitter systems. Overall, 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole has the potential to be a valuable tool for scientific research, but further study is needed to fully understand its effects and limitations.
Aplicaciones Científicas De Investigación
1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole has been used in various scientific studies to investigate its potential as a research tool. One study conducted by researchers at the University of Mississippi found that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole had similar binding affinity to the CB1 receptor as the well-known synthetic cannabinoid JWH-018. This suggests that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole may have similar effects to JWH-018 in terms of its ability to activate the CB1 receptor.
Propiedades
IUPAC Name |
[1-(2-methoxyethyl)indol-3-yl]-piperidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-20-12-11-19-13-15(14-7-3-4-8-16(14)19)17(21)18-9-5-2-6-10-18/h3-4,7-8,13H,2,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSOZADKQDZFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=S)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-fluorophenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4837096.png)

![methyl 5-[(diethylamino)carbonyl]-2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4837113.png)
![6-(2-furyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4837119.png)
![1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4837123.png)
![4-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B4837137.png)
![5-{[(4-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4837143.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-(2-fluorophenyl)propanamide](/img/structure/B4837147.png)
![2-{[2-(1-ethyl-1H-indol-3-yl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B4837157.png)
![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4837162.png)


